molecular formula C14H13NO2 B8302844 4-Phenylphenylglycine

4-Phenylphenylglycine

Cat. No.: B8302844
M. Wt: 227.26 g/mol
InChI Key: IRYWDPPEGSGMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylphenylglycine is a non-proteinogenic amino acid of significant interest in organic chemistry and medicinal research. As a phenylglycine derivative, it features a biphenyl side chain where the aromatic ring is directly attached to the alpha-carbon of the amino acid, conferring structural rigidity and influencing its electronic properties. This characteristic makes it a valuable building block for the synthesis of complex peptides and potential pharmaceutical compounds. Researchers utilize this compound in the design of novel peptide-based materials and as a precursor in the development of bioactive molecules. Its rigid structure is particularly useful for studying conformational constraints in peptide design and for exploring structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Ensure all handling and storage procedures comply with your institution's safety protocols for chemical substances.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(4-phenylanilino)acetic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)10-15-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)

InChI Key

IRYWDPPEGSGMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Hydroxyl groups (e.g., 4-Hydroxy-D-phenylglycine) enhance solubility and are critical for peptide coupling . Chlorination (e.g., D-4-Chlorophenylglycine) improves metabolic stability, making it suitable for antibiotic synthesis .
  • Synthesis :

    • Pd/C-catalyzed hydrogenation and column chromatography yield high-purity intermediates for pharmacological testing .
    • Halogenated derivatives often require pH-controlled reactions to prevent side reactions (e.g., 3-Chloro-4-Hydroxyphenylglycine synthesis at pH 8–9) .

Pharmacological and Analytical Data

Pharmacological Activity:
Analytical Characterization:
  • NMR and MS :
    • Methyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]acetate (11a): 94% purity, confirmed by ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and MS (m/z 409.6 [M+H]⁺) .
    • 4-Hydroxy-D-phenylglycine: Characterized by [α]²³/D optical rotation and MS (m/z 414.4 [M+H]⁺) .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the enantiomeric purity of 4-Phenylphenylglycine?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for quantifying enantiomeric excess (ee). For example, (S)-4-Fluorophenylglycine (a structural analog) was validated using HPLC with 98% ee . Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (e.g., europium complexes) can also resolve enantiomers. Confirm purity via melting point analysis (e.g., D-(-)-α-Phenylglycine melts at ~305°C with decomposition) .

Q. How can researchers optimize solid-phase synthesis protocols for 4-Phenylphenylglycine-containing peptides?

  • Methodological Answer : Use Fmoc/t-Bu protection strategies to minimize racemization during coupling. Monitor reaction progress via Kaiser test (ninhydrin staining) or LC-MS. For stability, maintain a pH of 8.5–9.0 during deprotection to prevent β-elimination. Reference peptide synthesis workflows for phenylglycine derivatives in natural products (e.g., thiopeptides) .

Q. What solvent systems are recommended for recrystallizing 4-Phenylphenylglycine to achieve high yields?

  • Methodological Answer : Ethanol-water (4:1 v/v) or acetonitrile-toluene mixtures are effective for recrystallization. Slow cooling (1–2°C/min) enhances crystal uniformity. For analogs like 4-Fluorophenylglycine, thermal gravimetric analysis (TGA) confirms solvent removal efficiency .

Advanced Research Questions

Q. How do non-ribosomal peptide synthetases (NRPSs) incorporate 4-Phenylphenylglycine into bioactive peptides?

  • Methodological Answer : NRPS adenylation domains selectively activate phenylglycine derivatives. Use ATP-PPi exchange assays to measure substrate specificity. Structural studies (e.g., X-ray crystallography of PheA adenylation domains) reveal conserved binding motifs for aromatic side chains . Mutagenesis of active-site residues (e.g., Y239A in GrsA) can alter substrate selectivity .

Q. What computational strategies predict the stereoelectronic effects of 4-Phenylphenylglycine in enzyme-substrate interactions?

  • Methodological Answer : Density functional theory (DFT) calculates torsional barriers for phenyl ring rotation, affecting binding to enzymes like phenylalanine hydroxylase. Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational stability in aqueous vs. lipid bilayer environments. Compare results with experimental kinetic data from stopped-flow fluorimetry .

Q. How do contradictory data on 4-Phenylphenylglycine’s metabolic stability arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., liver microsomes vs. in vivo models). Use isotopically labeled 4-Phenylphenylglycine (e.g., ¹⁴C or ²H) in tracer studies to distinguish phase I/II metabolism. Validate findings with LC-HRMS and correlate with cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .

Q. What role does 4-Phenylphenylglycine play in stabilizing β-sheet structures in synthetic peptides?

  • Methodological Answer : Circular dichroism (CD) spectroscopy reveals increased β-sheet propensity due to steric hindrance from the biphenyl group. Compare with glycine or alanine variants. X-ray crystallography of model peptides (e.g., designed β-hairpins) quantifies backbone dihedral angles and hydrogen-bonding networks .

Key Challenges in Current Research

  • Stereochemical Control : Racemization during peptide synthesis requires optimized coupling agents (e.g., HATU over EDCI) .
  • Metabolic Profiling : Lack of ecological toxicity data (e.g., bioaccumulation potential) necessitates OECD 307/308 compliance studies .

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